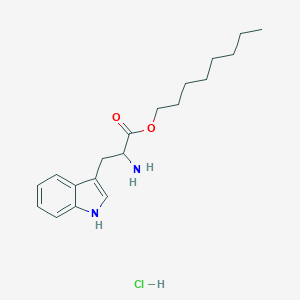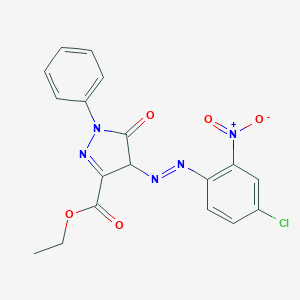
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate or C18H14ClN5O6. In
Mécanisme D'action
The mechanism of action of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property has been utilized in the determination of trace amounts of copper in water samples.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. However, it is considered to be a non-toxic compound and has been used in various biological studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is its potential applications in various fields. It is a versatile compound that can be used as a reagent, ligand, and sensor. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. One potential direction is the development of new metal complexes with potential applications in catalysis. Another direction is the modification of the compound to improve its solubility and stability. In addition, further studies can be conducted to investigate the potential biological applications of this compound.
Conclusion:
In conclusion, Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate can be achieved by the reaction of 4-aminoantipyrine with 4-chloro-2-nitroaniline in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate has been extensively studied for its potential applications in various fields. It has been used as a reagent for the determination of trace amounts of copper in water samples. This compound has also been used as a colorimetric sensor for the detection of fluoride ions in water. In addition, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis.
Propriétés
Numéro CAS |
1929-56-2 |
|---|---|
Nom du produit |
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester |
Formule moléculaire |
C18H14ClN5O5 |
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
ethyl 4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClN5O5/c1-2-29-18(26)16-15(17(25)23(22-16)12-6-4-3-5-7-12)21-20-13-9-8-11(19)10-14(13)24(27)28/h3-10,15H,2H2,1H3 |
Clé InChI |
XXGRQUKHXMCRNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Autres numéros CAS |
1929-56-2 |
Synonymes |
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)



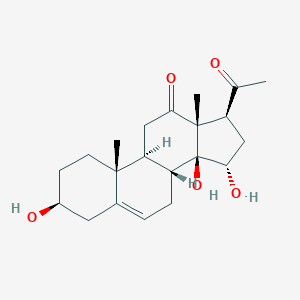


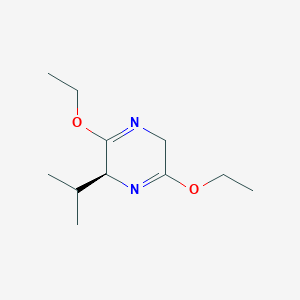

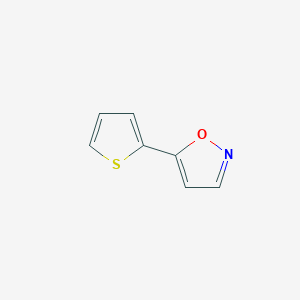
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)

